molecular formula C19H40N2O3 B12674871 Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate CAS No. 41683-01-6

Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate

Cat. No.: B12674871
CAS No.: 41683-01-6
M. Wt: 344.5 g/mol
InChI Key: BDOAHTMEIOQLFQ-UHFFFAOYSA-N
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Description

Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate is a chemical compound with the molecular formula C19H40N2O3. It is known for its unique structure, which includes a long hydrophobic alkyl chain and a hydrophilic ammonium group. This compound is often used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate typically involves the reaction of N-methylglycine with hexadecanoyl chloride in the presence of a base, followed by the addition of ammonium hydroxide. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate involves its ability to interact with both hydrophobic and hydrophilic substances. This interaction is facilitated by the compound’s amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, enhancing their solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate is unique due to its specific ammonium group, which imparts distinct solubility and reactivity properties compared to its sodium and potassium counterparts. This uniqueness makes it particularly useful in applications where specific ionic interactions are required .

Properties

CAS No.

41683-01-6

Molecular Formula

C19H40N2O3

Molecular Weight

344.5 g/mol

IUPAC Name

azanium;2-[hexadecanoyl(methyl)amino]acetate

InChI

InChI=1S/C19H37NO3.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23);1H3

InChI Key

BDOAHTMEIOQLFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[NH4+]

Origin of Product

United States

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